Dichlorprop-P

Catalog No.
S602304
CAS No.
15165-67-0
M.F
C9H8Cl2O3
M. Wt
235.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorprop-P

CAS Number

15165-67-0

Product Name

Dichlorprop-P

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

MZHCENGPTKEIGP-RXMQYKEDSA-N

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Dichlorprop-P, also known as 2,4-DP, is a selective herbicide belonging to the phenoxycarboxylic acid class. It is primarily used in agriculture for controlling broadleaf weeds in various crops, including cereals, pastures, and forestry []. However, dichlorprop-P also finds applications in scientific research, as detailed below:

Mode of action studies:

Researchers use dichlorprop-P to investigate its mechanism of action in plants. By studying how dichlorprop-P disrupts specific plant growth processes, scientists gain valuable insights into weed control strategies and develop more targeted herbicides with potentially reduced environmental impact [].

Environmental fate and degradation studies:

Understanding the environmental fate and degradation of dichlorprop-P is crucial for assessing its potential risks to the environment. Researchers employ various techniques to track the movement, transformation, and breakdown of dichlorprop-P in soil, water, and air. This information helps regulatory bodies make informed decisions about the safe use of the herbicide [, ].

Dichlorprop-P is a chlorophenoxy herbicide with the chemical formula C₉H₈Cl₂O₃. It is a chiral molecule featuring a single asymmetric carbon, with only the R-isomer exhibiting herbicidal activity. Originally marketed as a racemic mixture, advances in synthesis have led to the availability of enantiopure R-dichlorprop-P . It functions by disrupting normal plant growth processes, particularly affecting cell wall plasticity and protein biosynthesis, which results in abnormal cell division and growth .

Typical of carboxylic acids. It can be converted into different esters and salts for commercial use. The most common form is the 2-ethylhexyl ester, which enhances its application in herbicides. The compound is known to degrade under certain conditions but is generally not persistent in soil or sediment systems .

The primary mechanism of action for dichlorprop-P involves mimicking natural plant hormones called auxins. This mimicry leads to uncontrolled growth and eventual death of susceptible plants. While it exhibits moderate toxicity to mammals and birds, it poses less risk to aquatic organisms such as fish and invertebrates . The United States Environmental Protection Agency classifies the R-isomer as "Not Likely to be Carcinogenic to Humans," although concerns regarding potential carcinogenic effects persist within the broader class of chlorophenoxy herbicides .

Dichlorprop-P can be synthesized through asymmetric synthesis techniques that focus on producing the R-isomer selectively. Early methods involved racemic mixtures, but modern approaches utilize chiral catalysts to enhance yield and purity. The compound is often produced as a soluble concentrate for easy application .

Studies on dichlorprop-P highlight its interactions with various biological systems, particularly its effects on plant physiology. Research indicates that it may influence metabolic pathways related to growth regulation and stress responses in plants. Its moderate toxicity profile suggests careful management is necessary when applied in agricultural settings .

Dichlorprop-P shares structural similarities with several other herbicides, particularly those within the phenoxyacetic acid class. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
2,4-Dichlorophenoxyacetic AcidC₈H₆Cl₂O₃Mimics auxin to promote uncontrolled growthWidely used; historical significance in herbicide development
MecopropC₉H₉ClO₃Similar auxin mimicryOften combined with other herbicides for synergistic effects
DicambaC₈H₆ClO₃Disrupts plant hormonal balanceMore persistent in soil compared to dichlorprop-P

Dichlorprop-P stands out due to its specific R-isomer activity and lower toxicity profile compared to some other phenoxy herbicides, making it a preferred choice in many agricultural applications .

First synthesized in the 1960s as a racemic mixture, dichlorprop gained attention for its structural similarity to 2,4-D while demonstrating improved selectivity in cereal crops. The pivotal breakthrough occurred in the 1980s with asymmetric synthesis techniques enabling commercial production of the pure R-enantiomer (dichlorprop-P), which exhibits 10–20× greater herbicidal activity than the S-isomer.

Key Agricultural Applications:

  • Cereal Crops: Controls Chenopodium album (common lambsquarters) in spring wheat at 0.8 kg a.s./ha with 89% efficacy.
  • Citrus Orchards: Enhances fruit size in mandarins and oranges through ethylene-mediated growth regulation.
  • Non-Crop Areas: Manages invasive brush species like Rubus fruticosus (blackberry) in rights-of-way.

Annual global usage exceeds 4 million pounds, with 60% applied to residential turf and 25% to wheat/barley systems.

Stereochemistry and Enantiomeric Specificity

The chiral carbon at position 2 of the propanoic acid chain dictates biological activity:

PropertyR-Enantiomer (Dichlorprop-P)S-Enantiomer
Herbicidal Activity100%<5%
Soil Half-Life (DT₅₀)14 days21 days
Mammalian ToxicityLD₅₀ = 464 mg/kg (rat)LD₅₀ = 825 mg/kg (rat)

Data from

The transition from racemic mixtures (50:50 R:S) to enantiopure formulations reduced application rates by 40% while minimizing environmental persistence.

Classification within Synthetic Auxin Herbicide Family

Dichlorprop-P belongs to the phenoxycarboxylic acid subclass (WSSA Group 4), sharing mechanistic similarities with 2,4-D and MCPA. Its mode of action involves:

  • Auxin Receptor Binding: Mimics indole-3-acetic acid (IAA) at TIR1/AFB receptors.
  • Cellular Disruption: Induces uncontrolled cell division through:
    • Upregulation of ACS (ACC synthase) genes → ethylene biosynthesis
    • Cell wall plasticity via expansin activation
  • Systemic Translocation: Phloem-mobile with xylem redistribution in meristematic tissues

Comparative Efficacy in Wheat:

HerbicideEC₉₀ (g a.i./ha)Resistant Weed Control
Dichlorprop-P720Kochia scoparia
2,4-D1,100Amaranthus retroflexus
Dicamba560Conyza canadensis

Adapted from

Global Regulatory Status and Research Timeline

Regulatory Milestones:

  • 1987: Initial EU approval under Directive 91/414/EEC
  • 2007: US EPA reregistration with use restrictions on non-agricultural land
  • 2024: EFSA endocrine disruption evaluation mandates reduced application rates
  • 2025: EU MRL increases to 0.2 mg/kg for cereal grains

Current MRLs (mg/kg):

CommodityEU (2025)Canada (2024)Japan (2017)
Wheat Grain0.20.10.05
Citrus Pulp0.5NR0.1
Bovine Liver0.010.050.01

Sources:

Dichlorprop-P, the (R)-(+) enantiomer of dichlorprop, functions as a synthetic auxin analog that mimics the natural plant hormone indole-3-acetic acid at the molecular level [1] [3]. The compound exerts its phytotoxic effects through the disruption of normal auxin homeostasis, leading to supraoptimal auxin concentrations within susceptible plant tissues [6]. This auxin overdose triggers a cascade of biochemical events that ultimately result in plant death through multiple interconnected pathways [15].

The primary phytotoxicity pathway begins with dichlorprop-P binding to Transport Inhibitor Response 1 and Auxin signaling F-box protein receptors, which initiates the auxin signaling cascade [12]. Unlike natural indole-3-acetic acid, which is rapidly metabolized by plants, dichlorprop-P exhibits high metabolic stability and persists within plant tissues for extended periods [3] [21]. This persistence allows the synthetic auxin to maintain continuous stimulation of auxin-responsive pathways, leading to aberrant growth responses and eventual plant death [4].

The compound induces excessive ethylene production through the upregulation of 1-aminocyclopropane-1-carboxylic acid synthase genes, with ethylene biosynthesis becoming detectable within 1-3 hours of treatment [6] [15]. This ethylene burst serves as a critical secondary messenger that amplifies the phytotoxic response and triggers downstream effects including growth abnormalities and senescence [6]. The ethylene-mediated pathway subsequently stimulates abscisic acid biosynthesis through the activation of 9-cis-epoxycarotenoid dioxygenase enzymes, creating a hormonal cascade that leads to growth inhibition and plant death [17] [19].

Phytotoxicity ComponentMechanismTimeframeOutcome
Auxin Receptor BindingTIR1/AFB complex formationMinutesSignal initiation
Ethylene BiosynthesisACC synthase induction1-3 hoursGrowth disruption
Abscisic Acid ProductionNCED gene activation2-6 hoursGrowth cessation
Oxidative StressROS accumulation2-8 hoursCellular damage

Cellular and Molecular Targets

The cellular targets of dichlorprop-P encompass multiple subcellular compartments and molecular systems that collectively mediate the compound's herbicidal activity [1]. At the molecular level, the primary target is the auxin receptor complex consisting of Transport Inhibitor Response 1 or Auxin signaling F-box proteins in association with Auxin/Indole-3-acetic acid proteins [12]. Dichlorprop-P binding to this co-receptor system promotes the ubiquitin-mediated degradation of Auxin/Indole-3-acetic acid transcriptional repressors, thereby releasing Auxin Response Factor transcription factors from inhibition [13].

The nuclear compartment serves as a critical target where dichlorprop-P influences gene expression through the activation of Auxin Response Factor proteins [26]. These transcription factors bind to auxin response elements in the promoters of auxin-responsive genes, including Small Auxin Up-regulated genes, Gretchen Hagen 3 genes, and 1-aminocyclopropane-1-carboxylic acid synthase genes [28] [29]. The compound specifically targets the conserved domain II of Auxin/Indole-3-acetic acid proteins, which contains the degron motif necessary for receptor-mediated protein degradation [13].

Plasma membrane targets include the activation of NADPH oxidases and H+-ATPase enzymes [18]. Dichlorprop-P treatment leads to increased phosphorylation of the C-terminal threonine residue of Arabidopsis H+-ATPase 2, resulting in enhanced proton efflux and apoplastic acidification [28]. This membrane-level effect contributes to cell wall loosening and abnormal cell expansion that characterizes auxin herbicide toxicity [35].

The compound also targets peroxisomal and mitochondrial compartments through the disruption of actin cytoskeleton structures [8]. This cytoskeletal perturbation affects organelle mobility and metabolism, particularly impacting the antioxidative function of peroxisomes and leading to cellular oxidative stress [8] [18]. The targeting of multiple cellular compartments creates a systemic disruption of normal cellular function that underlies the broad-spectrum phytotoxicity of dichlorprop-P.

Cellular TargetMolecular ComponentEffectFunctional Consequence
NucleusARF transcription factorsActivationGene expression changes
Plasma membraneH+-ATPase enzymesPhosphorylationCell wall acidification
PeroxisomesAntioxidant systemsDisruptionOxidative stress
CytoskeletonActin filamentsDepolymerizationOrganelle dysfunction

Comparative Mode of Action with Related Auxinic Compounds

Dichlorprop-P belongs to the phenoxypropionic acid class of auxin herbicides, which differs structurally and functionally from other auxinic compounds such as 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid [3] [21]. While all auxinic herbicides share the common mechanism of auxin receptor binding, significant differences exist in their receptor selectivity, binding affinities, and downstream effects [24] [25].

The binding affinity of dichlorprop-P to Transport Inhibitor Response 1 receptors is moderate compared to natural indole-3-acetic acid, which exhibits high-affinity binding with a dissociation constant of 17.8 nanomolar [12]. However, dichlorprop-P demonstrates preferential binding to specific receptor isoforms, particularly Transport Inhibitor Response 1 and Auxin signaling F-box 2, whereas compounds like picloram show selective affinity for Auxin signaling F-box 5 [12] [25]. This receptor selectivity contributes to differences in herbicide efficacy and target species specificity among auxinic compounds.

Metabolic stability represents a crucial distinguishing feature of dichlorprop-P compared to natural auxin [1] [21]. While indole-3-acetic acid undergoes rapid enzymatic degradation through oxidation and conjugation pathways, dichlorprop-P resists plant metabolic processes and maintains biological activity for extended periods [21]. This persistence allows dichlorprop-P to induce more severe and prolonged auxin responses compared to endogenous auxin or less stable synthetic analogs.

The ethylene induction capacity of dichlorprop-P is strong but differs quantitatively from other auxinic herbicides [6] [21]. 2,4-dichlorophenoxyacetic acid produces very strong ethylene responses, while dichlorprop-P generates strong but somewhat more moderate ethylene induction [21]. These differences in ethylene production correlate with variations in the severity and timing of phytotoxic symptoms among different auxinic herbicides.

CompoundChemical ClassReceptor PreferenceMetabolic StabilityEthylene Induction
Indole-3-acetic acidNatural auxinTIR1/AFB1-3LowModerate
Dichlorprop-PPhenoxypropionic acidTIR1/AFB2HighStrong
2,4-Dichlorophenoxyacetic acidPhenoxyacetic acidTIR1/AFB2HighVery strong
PicloramPyridinecarboxylic acidAFB5HighStrong

Physiological Response Patterns in Target Species

The physiological responses to dichlorprop-P treatment follow a characteristic temporal pattern that reflects the underlying biochemical mechanisms of action [1] [32]. Initial responses occur within hours of application and include epinasty, characterized by downward bending of petioles and young leaves due to differential auxin accumulation and cell expansion [21] [33]. This early symptom results from the disruption of normal auxin distribution patterns within the plant.

Growth stimulation occurs at low concentrations of dichlorprop-P, manifesting as elongation of stems and roots within 1-6 hours of treatment [1]. This stimulatory phase reflects the normal auxin response involving cell wall loosening through H+-ATPase activation and apoplastic acidification [35]. However, as tissue concentrations increase, the response transitions to growth inhibition within 6-24 hours, mediated by excessive ethylene production and its growth-inhibitory effects [15].

Callus formation represents a characteristic mid-term response, appearing 24-72 hours after treatment [1]. This abnormal proliferative growth results from the disruption of normal cell division control mechanisms and occurs primarily at wound sites and in cambial tissues [33]. The compound induces adventitious root formation at stem bases and nodes within 12-48 hours, reflecting the interaction between auxin and ethylene signaling pathways [1].

Late-stage responses include chlorophyll degradation and senescence acceleration, which become evident 24-96 hours after treatment [20] [33]. These symptoms reflect the oxidative stress induced by dichlorprop-P through the activation of reactive oxygen species-generating enzymes [18] [20]. Vascular tissue damage occurs 48-168 hours after treatment, resulting from excessive ethylene production and its effects on xylem and phloem function [21]. The progression culminates in whole-plant senescence and death, typically occurring 72-240 hours after treatment, mediated by abscisic acid accumulation and systemic stress responses [15] [19].

Response TypeOnset TimePrimary MechanismAffected Tissue
Epinasty2-8 hoursDifferential auxin distributionPetioles, young leaves
Growth stimulation1-6 hoursCell wall looseningElongating cells
Growth inhibition6-24 hoursEthylene-mediated cessationMeristematic regions
Callus formation24-72 hoursAbnormal cell divisionWound sites, cambium
Chlorophyll loss24-96 hoursOxidative damagePhotosynthetic tissues
Vascular damage48-168 hoursEthylene toxicityPhloem, xylem
Plant death72-240 hoursSystemic stressWhole plant

Signal Transduction and Gene Expression Alterations

Dichlorprop-P treatment initiates rapid and extensive changes in gene expression that mediate its phytotoxic effects [5] [6]. The signal transduction cascade begins with the formation of the auxin co-receptor complex consisting of Transport Inhibitor Response 1 or Auxin signaling F-box proteins and Auxin/Indole-3-acetic acid proteins [12]. This complex formation occurs within minutes of dichlorprop-P application and leads to the ubiquitin-mediated degradation of Auxin/Indole-3-acetic acid transcriptional repressors.

The liberation of Auxin Response Factor transcription factors from Auxin/Indole-3-acetic acid-mediated repression occurs within minutes to hours and represents the primary transcriptional regulatory mechanism [13] [26]. Auxin Response Factors bind to auxin response elements in target gene promoters, including the conserved TGTCTC motif and its variants [27]. The differential binding affinities of various Auxin Response Factor subfamilies to direct repeat and inverted repeat auxin response elements contribute to the specificity of gene expression responses [27].

Small Auxin Up-regulated genes represent the most rapidly responding targets, with transcriptional upregulation detectable within 30 minutes to 2 hours of dichlorprop-P treatment [28]. These genes encode proteins that regulate plasma membrane H+-ATPase activity through the inhibition of protein phosphatase 2C.D phosphatases, leading to increased enzyme phosphorylation and proton efflux [28]. The Small Auxin Up-regulated protein-mediated activation of H+-ATPases provides the molecular basis for auxin-induced cell wall loosening and expansion.

Gretchen Hagen 3 genes are induced within 1-4 hours and encode auxin-conjugating enzymes that attempt to restore auxin homeostasis through the formation of amino acid conjugates [29] [31]. However, dichlorprop-P resists conjugation by these enzymes, leading to continued accumulation of active herbicide [21]. The induction of 1-aminocyclopropane-1-carboxylic acid synthase genes occurs 1-3 hours after treatment and represents a critical branch point in the signal transduction pathway [6] [15].

The ethylene-mediated pathway leads to the activation of 9-cis-epoxycarotenoid dioxygenase genes within 2-6 hours, initiating abscisic acid biosynthesis [17] [19]. This represents a secondary hormone signaling cascade that amplifies the initial auxin signal and contributes to the irreversible nature of dichlorprop-P phytotoxicity [15]. NADPH oxidase genes are also upregulated 2-8 hours after treatment, leading to increased reactive oxygen species production and oxidative stress [18].

Gene FamilyFunctionResponse TimeDichlorprop-P Effect
SAUR genesH+-ATPase regulation30 min - 2 hoursRapid upregulation
GH3 genesAuxin conjugation1-4 hoursCompensatory induction
ACS genesEthylene synthesis1-3 hoursStrong activation
NCED genesABA biosynthesis2-6 hoursEthylene-mediated induction
NADPH oxidaseROS generation2-8 hoursIncreased expression
ARF genesTranscriptional controlMinutes-hoursDerepression

Soil Degradation Patterns

Dichlorprop-p demonstrates non-persistent behavior in terrestrial environments, with biotransformation being the primary route of dissipation in soil systems [1]. The herbicide undergoes rapid degradation in soil, with half-lives ranging from 7 to 12.9 days depending on soil properties and environmental conditions [2] [3]. Laboratory studies have shown that dichlorprop-p has a typical half-life of approximately 7 days in soil under aerobic conditions [2] [4].

Enantioselective biodegradation occurs in soil systems, with significant differences in persistence between the two enantiomers. The S-enantiomer of dichlorprop-p is preferentially degraded, showing half-lives of 8.22 days in soil A and 8.06 days in soil D, while the R-enantiomer demonstrates greater persistence with half-lives of 12.93 days in soil A and 12.38 days in soil D [3]. This enantioselectivity is primarily controlled by soil microorganisms and is influenced by soil pH [3].

Factors Affecting Soil Persistence

Soil organic matter content significantly influences dichlorprop-p dissipation rates. Research indicates that dichlorprop-p dissipates faster in soils with lower organic matter content [3]. The main route of transformation in terrestrial environments is biotransformation in soil, with no major transformation products identified in aerobic soil laboratory studies [1]. In sterilized soils, negligible dissipation is observed, and enantiomer fraction values remain constant, confirming that enantioselective degradation is mainly controlled by soil microorganisms [3].

The mobility of dichlorprop-p in soil-water systems is influenced by sorption properties. Dichlorprop-p is moderately soluble in water (729 mg/L) and adheres poorly to soil, with an organic carbon sorption coefficient (Koc) of 44 mL/g [5]. This low sorption capacity results in a high hazard rating for movement off-site with rain or irrigation water [5].

Plant Uptake and Dissipation

In wheat plants, dichlorprop-p shows rapid dissipation with half-lives ranging from 1.9 to 2.5 days across different geographical locations [6] [7]. Field trials conducted in Shandong, Jiangsu, and Heilongjiang provinces of China demonstrated that initial concentrations of dichlorprop-p in wheat plants were 2.26, 2.40, and 6.07 mg/kg, respectively. Within 30 days after application, concentrations were reduced by more than 97% at all three sites [6].

The dissipation dynamics in wheat plants follow first-order kinetics, with equations varying by location: C = 2.5275e^-0.3690t^ (Shandong), C = 4.2685e^-0.2958t^ (Jiangsu), and C = 5.3620e^-0.2723t^ (Heilongjiang) [6]. Terminal residues in wheat grains and wheat straw at harvest are consistently below maximum residue limits established by regulatory authorities [6].

Aquatic System Behavior

Water Column Dynamics

Dichlorprop-p exhibits rapid transformation in aquatic systems through both phototransformation and biotransformation processes, leading to the formation of numerous minor transformation products [8] [1]. In water/sediment systems, dichlorprop-p degrades to 5.1% and 2.3% of applied radioactivity in the water phase, reaching maximum levels of 11.9% and 10.3% in sediment systems [9].

The compound demonstrates limited volatilization potential from water surfaces due to its low vapor pressure (0.00000047 mm Hg) [5]. Photolysis in water represents a significant degradation pathway, with a half-life of less than 4 days under laboratory conditions [5]. The contribution of indirect photolysis is particularly relevant for dichlorprop-p, while direct photolysis processes also contribute to overall degradation [10].

Sediment Interactions

In aquatic sediment systems, dichlorprop-p may persist longer than in the water column, particularly under anaerobic conditions. The compound can degrade much slower if it leaches deeply into sediment where oxygen is limited [5]. Biodegradation in sediments is often preceded by an adaptation period where microorganisms adjust to the presence of phenoxyacids. This lag phase can last several months for dichlorprop-p, during which degradation rates are minimal [11].

The adaptation mechanisms involve expression of genes encoding enzymes that decompose the pollutant. For phenoxyacids, this includes dioxygenases that participate in aerobic degradation of aromatic compounds [11]. The quantitative and qualitative composition of aquatic microflora is modified by exposure to dichlorprop-p, with increased populations of phenoxyacid-degrading microorganisms in exposed sediments [11].

Concentration-Dependent Effects

The concentration of dichlorprop-p significantly affects the course of microbiological degradation in aquatic systems. Higher initial concentrations (25-100 μg/L) result in significantly higher degradation rates compared to lower concentrations (1-10 μg/L) [11]. This concentration dependence is attributed to threshold effects, where concentrations below certain levels are insufficient to support microbial proliferation and enzyme induction [11].

Photolytic and Hydrolytic Transformation Pathways

Photochemical Processes

Dichlorprop-p undergoes significant photochemical transformation in aquatic environments. Laboratory soil photolysis studies demonstrate that the route and rate of degradation of dichlorprop-p are comparable to those occurring in dark aerobic conditions [12]. Photolysis processes are controlled by soil texture and adsorption capacity, with organic matter not having a sensitizing effect on the photodegradation process [13] [14].

The photodegradation of dichlorprop-p on different soil surfaces is influenced by environmental conditions including moisture content and surface properties. On dry, moist, and flooded soil surfaces, photolysis rates vary significantly, with moisture content playing a crucial role in determining degradation efficiency [13].

Hydrolytic Stability

Dichlorprop-p is not expected to undergo significant hydrolysis in the environment due to the lack of functional groups that hydrolyze under environmental conditions [15]. The compound demonstrates stability across a range of pH conditions, with hydrolysis rates remaining negligible under typical environmental pH ranges [16]. This stability contributes to the primary importance of biotransformation processes in determining environmental fate.

Abiotic Transformation Mechanisms

Abiotic degradation pathways for dichlorprop-p include photolysis in water with a half-life of less than 4 days [5]. The compound's low volatility (vapor pressure of 0.00000047 mm Hg) means that volatilization is not a significant dissipation pathway [5]. Temperature and moisture effects on degradation are incorporated into environmental fate models, with degradation rates increasing under optimal temperature and moisture conditions [17].

Biotransformation Products and Metabolite Formation

Primary Metabolites

The biotransformation of dichlorprop-p produces several key metabolites through well-characterized pathways. The primary metabolite is 2,4-dichlorophenol, formed through cleavage of the ether bond [18] [19]. This metabolite is frequently detected in environmental samples and is characterized by high toxicity and persistence [19]. Additional primary metabolites include 2,4-dichloroanisole, which forms through methylation of 2,4-dichlorophenol [18] [20].

Metabolic Pathways

The biotransformation of dichlorprop-p follows established phenoxyacid degradation pathways. Under aerobic conditions, the ether bond is cleaved to produce 2,4-dichlorophenol, which is then hydroxylated to form 3,5-dichlorocatechol, followed by ortho-cleavage to produce cis-2-dichlorodiene lactone [21]. These metabolites can be completely degraded within 16 hours under optimal conditions [21].

Plant metabolism studies reveal distinct metabolic patterns. In wheat, dichlorprop-p is metabolized to form 2,4-dichlorophenol (1.8% of applied dose) and 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid (5.3% of applied dose) [22]. Significant proportions of metabolites are identified as glycosides (14.4%), indicating that conjugation with sugars represents a key detoxification and storage mechanism [22]. Dichlorprop-p methyl ester formation (14.1%) indicates methylation as another important metabolic pathway [22].

Environmental Significance of Metabolites

The environmental fate of dichlorprop-p metabolites varies significantly. Carbon dioxide represents the ultimate end product of complete mineralization [18]. Minor metabolites include various hydroxylated and conjugated forms that demonstrate reduced toxicity compared to the parent compound [18]. The metabolite 2,4-dichlorophenol requires particular attention due to its toxicity and environmental persistence [19].

Metabolite formation patterns show species-specific differences. In orange trees, only dichlorprop-p and its primary metabolite 2,4-dichlorophenol are detected, while in poplar, solely 2,4-dichlorophenol is found [22]. These differences highlight the importance of studying metabolite formation across different plant species and environmental conditions.

Modeling Environmental Transport Processes

Fate and Transport Models

Environmental fate modeling for dichlorprop-p incorporates multiple transport processes including leaching, surface runoff, and volatilization. The pesticide leaching model (PLM) has been successfully applied to simulate dichlorprop-p transport through macroporous soils [17]. This model incorporates concepts of mobile and immobile water phases, with the mobile phase partitioned to simulate flow through smaller water-filled pores and rapid preferential flow through larger macropores and fissures [17].

The model uses linear adsorption isotherms to describe pesticide sorption and calculates degradation using simple half-life equations adjusted for moisture and temperature effects [17]. Validation studies using three soils of contrasting texture demonstrate that the model simulates hydrological results effectively, though optimization of parameters improves simulation accuracy [17].

Surface Water Transport

Surface water contamination by dichlorprop-p occurs through spray drift and runoff from treated fields [8] [1]. Two-dimensional transport models have been developed to explain the occurrence of dichlorprop-p in small groundwater catchments, incorporating both point and diffuse source contamination [24]. These models account for the complex hydrogeological processes that influence pesticide transport from application sites to surface water bodies.
The rate and efficiency of dichlorprop-p removal in surface waters depend on microbial community abundance and activity. Positive microbial responses to dichlorprop-p presence indicate biological degradation potential, while negative responses suggest toxicity effects [11]. The addition of nutrients can stimulate herbicide mineralization at higher concentrations, though this effect is not observed at lower concentrations [11].

Environmental Risk Assessment Integration

Environmental transport modeling integrates fate and effects data to assess ecological risk. For dichlorprop-p, models predict risks to freshwater algae and vascular plants from exposure through runoff and drift [8]. The rapid degradation in aquatic systems through phototransformation and biotransformation processes provides natural attenuation mechanisms that reduce long-term environmental exposure [8].

Risk assessment models incorporate enantioselective degradation patterns, recognizing that the S-enantiomer degrades more rapidly than the R-enantiomer in most environmental conditions [3]. This enantioselectivity affects the overall environmental persistence and must be considered in comprehensive risk assessments [3].

XLogP3

3.4

Melting Point

122.0 °C

UNII

0UD1MQP96O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

1.87e-07 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15165-67-0

Wikipedia

Dichlorprop-p

Use Classification

Agrochemicals -> Herbicides
Herbicides, Plant growth regulators
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

Explore Compound Types